molecular formula C22H21NO4S2 B2809731 Methyl 2-(5-((phenylthio)methyl)furan-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 868154-41-0

Methyl 2-(5-((phenylthio)methyl)furan-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2809731
CAS No.: 868154-41-0
M. Wt: 427.53
InChI Key: NKVMKUCIYYESTK-UHFFFAOYSA-N
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Description

Methyl 2-(5-((phenylthio)methyl)furan-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiophene ring, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-((phenylthio)methyl)furan-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form aminothiophene derivatives.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave irradiation and specific catalysts to enhance reaction efficiency and yield. For example, a [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles and α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation has been reported to produce trisubstituted thiophene derivatives .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-((phenylthio)methyl)furan-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 2-(5-((phenylthio)methyl)furan-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(5-((phenylthio)methyl)furan-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(5-((phenylthio)methyl)furan-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is unique due to its combination of a furan ring, a thiophene ring, and an amide linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

methyl 2-[[5-(phenylsulfanylmethyl)furan-2-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4S2/c1-26-22(25)19-16-9-5-6-10-18(16)29-21(19)23-20(24)17-12-11-14(27-17)13-28-15-7-3-2-4-8-15/h2-4,7-8,11-12H,5-6,9-10,13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVMKUCIYYESTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(O3)CSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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